molecular formula C23H32N6O3 B6052470 1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea

1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea

Cat. No.: B6052470
M. Wt: 440.5 g/mol
InChI Key: QBVWUFIFXMSEJN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidine ring, and a pyrazolyl urea moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable reagent to form the methoxyphenyl intermediate.

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving 1-methylpiperidine and other reagents.

    Coupling of Intermediates: The methoxyphenyl and piperidine intermediates are then coupled with a pyrazolyl urea derivative under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-2-phenylethanol: This compound shares the methoxyphenyl group but has a different overall structure.

    2-(2-Methyl-1-piperidinyl)-1-phenylethanol: This compound contains a piperidine ring similar to the target compound but differs in other structural aspects.

    1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: This compound has a methoxy group and a pyridinium ring, making it structurally related.

Uniqueness

1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is unique due to its combination of a methoxyphenyl group, a piperidine ring, and a pyrazolyl urea moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-27-14-6-5-8-19(27)22(30)28-15-11-17(12-16-28)29-21(10-13-24-29)26-23(31)25-18-7-3-4-9-20(18)32-2/h3-4,7,9-10,13,17,19H,5-6,8,11-12,14-16H2,1-2H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVWUFIFXMSEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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